molecular formula C10H9ClO B14353056 [3-(Chloromethoxy)prop-1-yn-1-yl]benzene CAS No. 90331-98-9

[3-(Chloromethoxy)prop-1-yn-1-yl]benzene

Cat. No.: B14353056
CAS No.: 90331-98-9
M. Wt: 180.63 g/mol
InChI Key: ZTRBIULFVFDOMO-UHFFFAOYSA-N
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Description

[3-(Chloromethoxy)prop-1-yn-1-yl]benzene: is a chemical compound known for its unique structure and properties It consists of a benzene ring attached to a prop-1-yn-1-yl group, which is further substituted with a chloromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloromethoxy)prop-1-yn-1-yl]benzene typically involves the reaction of propargyl alcohol with thionyl chloride to form propargyl chloride. This intermediate is then reacted with sodium methoxide to produce 3-(Chloromethoxy)prop-1-yne. Finally, this compound undergoes a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [3-(Chloromethoxy)prop-1-yn-1-yl]benzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

  • Substituted benzene derivatives
  • Epoxides
  • Alkenes and alkanes

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Medicine:

    Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(Chloromethoxy)prop-1-yn-1-yl]benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group can participate in nucleophilic substitution reactions, while the

Properties

CAS No.

90331-98-9

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

3-(chloromethoxy)prop-1-ynylbenzene

InChI

InChI=1S/C10H9ClO/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,8-9H2

InChI Key

ZTRBIULFVFDOMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCOCCl

Origin of Product

United States

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